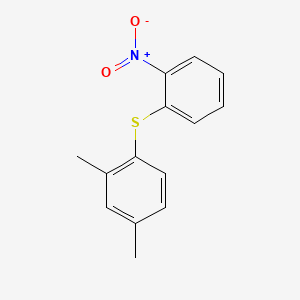

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane is a chemical compound with the following structural formula: C~14~H~12~N~2~O~2~S . It is a reactant commonly used in the study of efficient purification methods for potential mutagenic impurities during the synthesis of drug substances .

Synthesis Analysis

The synthesis of this compound involves the reaction between 2,4-dimethylphenyl chloride and 2-nitrophenyl thiol . The resulting product is the sulfane derivative, which possesses unique properties and reactivity .

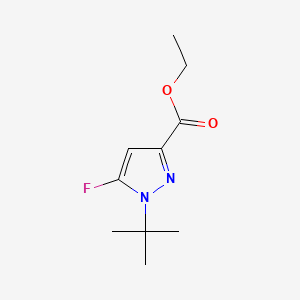

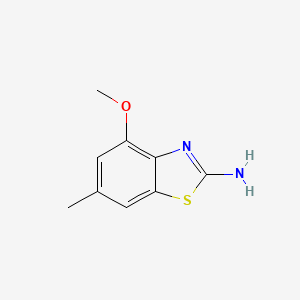

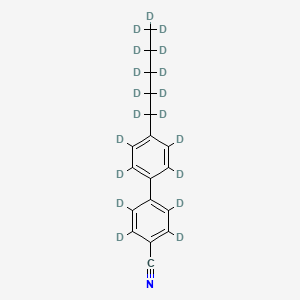

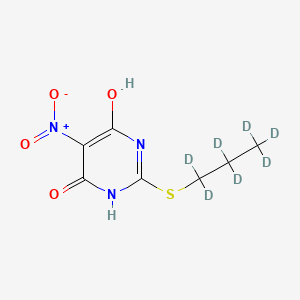

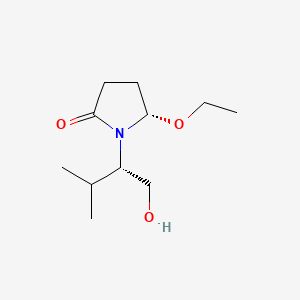

Molecular Structure Analysis

The molecular structure of (2,4-diMethylphenyl)(2-nitrophenyl)sulfane consists of two aromatic rings connected by a sulfur atom. The 2,4-dimethylphenyl group and the 2-nitrophenyl group are attached to the sulfur atom. The compound’s structure influences its chemical behavior and interactions .

Chemical Reactions Analysis

(2,4-diMethylphenyl)(2-nitrophenyl)sulfane can participate in various chemical reactions, including nucleophilic substitutions, oxidation-reduction reactions, and radical processes. Its reactivity depends on the substituents and the sulfur atom in the molecule .

Physical And Chemical Properties Analysis

- Color and Odor : The compound appears as a colorless to pale yellow solid with a characteristic odor .

Wissenschaftliche Forschungsanwendungen

- (2,4-diMethylphenyl)(2-nitrophenyl)sulfane serves as a reagent in drug synthesis. Specifically, it plays a crucial role in the efficient purification of potential mutagenic impurities during drug substance production . Its ability to selectively react with specific impurities ensures the safety and quality of pharmaceutical products.

Drug Substance Synthesis:

Wirkmechanismus

Target of Action

This compound is primarily used as a reactant in the study of generic industry approaches to efficient purification of potential mutagenic impurities in the synthesis of drug substances .

Mode of Action

It is known to be used in the synthesis of other compounds, suggesting that it may interact with its targets through chemical reactions .

Biochemical Pathways

As a reactant in chemical synthesis, it likely participates in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Its molecular weight of 25932 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

Its primary use is in the synthesis of other compounds, suggesting that its main effect may be the creation of new chemical entities .

Eigenschaften

IUPAC Name |

2,4-dimethyl-1-(2-nitrophenyl)sulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-10-7-8-13(11(2)9-10)18-14-6-4-3-5-12(14)15(16)17/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBWPKLGXVSPIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[2-methyl-3-(1-methylethyl)-2-cyclopropen-1-yl]- (9CI)](/img/no-structure.png)

![N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide](/img/structure/B569253.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B569255.png)